molecular formula C25H23N3O2S2 B6483576 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291841-28-5

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6483576
CAS No.: 1291841-28-5
M. Wt: 461.6 g/mol
InChI Key: ITNCDBLDVXGKLP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl bridge to an N-(2,3-dihydro-1H-inden-1-yl)acetamide moiety. The indenyl group introduces conformational rigidity, which may improve target selectivity compared to flexible alkyl chains.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-6-5-9-21(16(15)2)28-24(30)23-20(12-13-31-23)27-25(28)32-14-22(29)26-19-11-10-17-7-3-4-8-18(17)19/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCDBLDVXGKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

Compound Name Core Heterocycle Substituents Key Structural Differences Reference
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-ethoxyphenyl, 2,3-dimethylphenyl Pyrimidoindole core (vs. thienopyrimidine); ethoxy vs. methyl substituents
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl, tetrahydro scaffold Triazole ring fused to pyrimidine (vs. thiophene); saturated benzothieno system
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-2-one 2,3-dichlorophenyl Simpler dihydropyrimidinone core; dichloro substitution (vs. dimethyl)

Key Observations :

  • The thieno[3,2-d]pyrimidine core in the target compound provides a planar aromatic system distinct from pyrimidoindole (more rigid) or benzothieno-triazolo-pyrimidine (additional nitrogen heteroatoms) .
  • Substituent variations (e.g., 2,3-dimethylphenyl vs. dichlorophenyl) influence lipophilicity and steric interactions. Dichloro groups may enhance membrane permeability but reduce solubility .
Physicochemical Properties
Property Target Compound Pyrimidoindole Analog () Benzothieno-triazolo Analog ()
logP Estimated 3.8* 4.2 (higher due to ethoxy group) 3.5 (triazole reduces lipophilicity)
Hydrogen Bond Acceptors 6 (S, O, N) 7 (additional pyrimidine N) 8 (triazole N)
Solubility Moderate (indenyl rigidity) Low (ethoxy group) Moderate (tetrahydro scaffold)

Notes:

  • *logP estimated using fragment-based methods. Ethoxy groups increase logP, while polar triazoles lower it .
  • The indenyl group in the target compound may reduce solubility compared to saturated analogs but improve target engagement via restricted rotation .
Spectroscopic Profiles
  • NMR: The target compound’s acetamide NH is expected near δ 10.1–12.5 ppm (similar to ), while the sulfanyl-linked CH2 resonates near δ 4.1–4.2 ppm. The thienopyrimidine protons show distinct downfield shifts (δ 7.2–8.5 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry : The molecular ion [M+H]+ is predicted at ~500–520 m/z, with fragmentation patterns dominated by cleavage at the sulfanyl bridge and indenyl loss .
Potential Bioactivity

While biological data for the target compound are unavailable, structurally related compounds exhibit:

  • Kinase Inhibition : Pyrimidoindole analogs show activity against EGFR (IC50 ~50 nM) due to planar heterocycles .
  • Antimicrobial Effects: Benzothieno-triazolo derivatives inhibit bacterial growth (MIC 8–32 µg/mL) via hydrophobic interactions .
  • Metabolic Stability : Dichlorophenyl analogs demonstrate prolonged half-lives (t1/2 > 6 h) in hepatic microsomes .

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